Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate
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Overview
Description
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a member of the carbamate family, which is a class of organic compounds that contain a carbonyl group attached to an amino group. MPCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.46 g/mol.
Mechanism of Action
The mechanism of action of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to have several biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase, Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate a potential candidate for the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments include its potent inhibitory activity against acetylcholinesterase, its solubility in organic solvents, and its relatively low toxicity. However, the limitations of using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate. One potential direction is the development of novel derivatives of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate with improved pharmacological properties. Another direction is the investigation of the potential use of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate as a potential insecticide has also been suggested, and further research in this area could lead to the development of new pest control strategies.
Conclusion:
In conclusion, Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate also has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of other neurodegenerative diseases. While there are advantages and limitations to using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments, there are several future directions for the research on Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate, including the development of novel derivatives and the investigation of its potential use as an insecticide.
Synthesis Methods
The synthesis of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the reaction of 4-methylphenylpiperazine with 2-(chlorocarbonyl)phenyl isocyanate in the presence of a base. The reaction yields Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate as a white crystalline powder with a yield of 70-80%.
Scientific Research Applications
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been found to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
properties
Product Name |
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate |
---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl N-[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-15-7-9-16(10-8-15)22-11-13-23(14-12-22)19(24)17-5-3-4-6-18(17)21-20(25)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChI Key |
GZBNYLBJPXZCAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
Origin of Product |
United States |
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